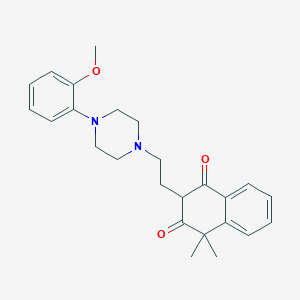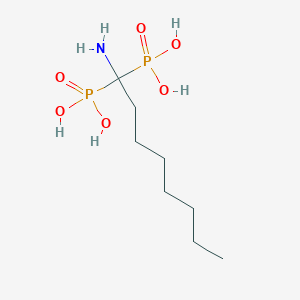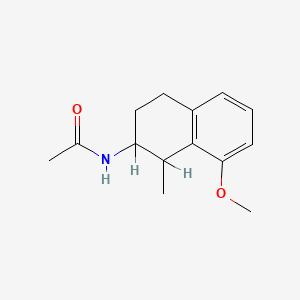
1-Methyl-8-methoxy-2-acetamidotetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AH 036 is a melatonin agonist.
Aplicaciones Científicas De Investigación
Melatonin-like Agents : A study by Copinga et al. (1993) found that compounds like 2-acetamido-8-methoxytetralin showed moderate affinity and potency at the melatonin receptor. This suggests their potential as pharmacological tools to characterize melatonin receptors and understand melatonin's action (Copinga et al., 1993).
Conformational Analysis for SAR Studies : Another study by Jansen et al. (1993) examined the conformational properties of melatonin and two agonists, including 8-methoxy-2-acetamidotetralin. This was a starting point for Structure-Activity Relationship (SAR) studies, contributing to the understanding of how molecular conformations affect biological activity (Jansen et al., 1993).
Antibacterial Activity of Zinc Complexes : A study by Chohan et al. (2003) on zinc complexes of benzothiazole-derived Schiff bases, which includes 2-acetamidobenzaldehyde derivatives, demonstrated notable antibacterial properties against pathogenic strains. This suggests a potential application in developing antibacterial agents (Chohan et al., 2003).
Pharmacology of alpha-Adrenergic Agents : Demarinis et al. (1982) researched 2-aminotetralins as alpha 1-agonists, indicating that substitution on the aminotetralin ring, including methoxy groups, significantly affects pharmacological activity. This research aids in understanding and developing compounds targeting alpha-adrenergic receptors (Demarinis et al., 1982).
Potential in Osteoarthritis Treatment : A recent study by Inagaki et al. (2022) identified a compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, which showed potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints. This opens avenues for developing new treatments for osteoarthritis (Inagaki et al., 2022).
Propiedades
Número CAS |
68316-05-2 |
|---|---|
Nombre del producto |
1-Methyl-8-methoxy-2-acetamidotetralin |
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-(8-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H19NO2/c1-9-12(15-10(2)16)8-7-11-5-4-6-13(17-3)14(9)11/h4-6,9,12H,7-8H2,1-3H3,(H,15,16) |
Clave InChI |
WBCQYERBTIPLPF-UHFFFAOYSA-N |
SMILES |
CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C |
SMILES canónico |
CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-methyl-8-methoxy-2-acetamidotetralin AH 036 AH-036 AH036 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



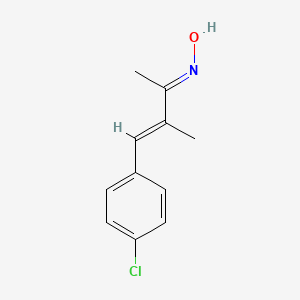
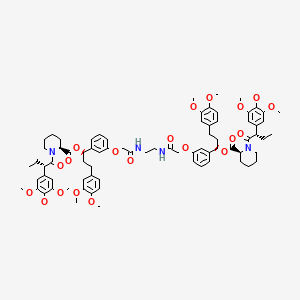
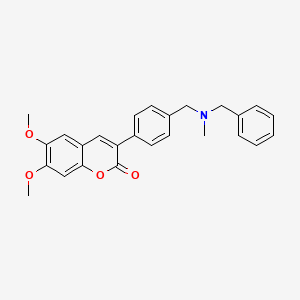
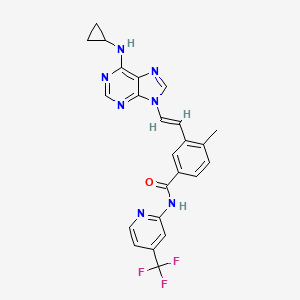
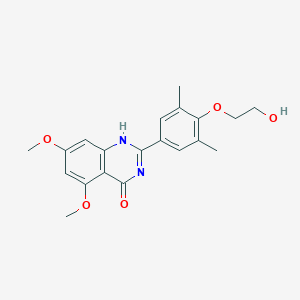

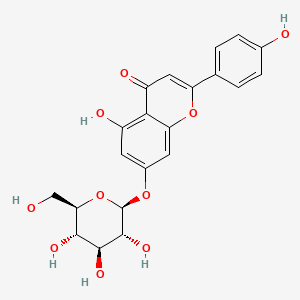
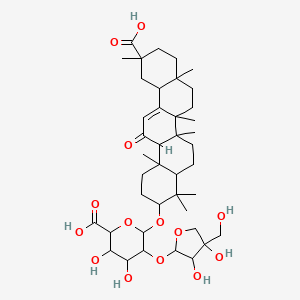
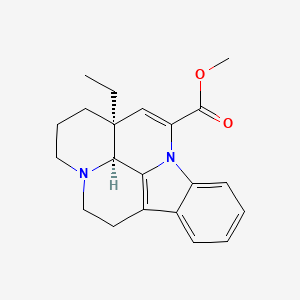

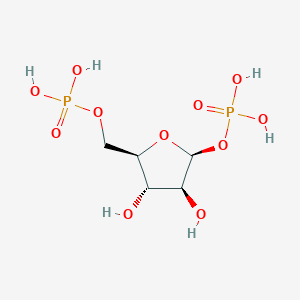
![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)
